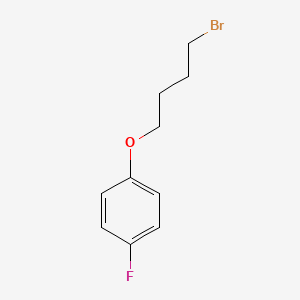

1-(4-Bromobutoxy)-4-fluorobenzene

概要

説明

1-(4-Bromobutoxy)-4-fluorobenzene is an organic compound characterized by the presence of a bromobutoxy group and a fluorine atom attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-4-fluorobenzene can be synthesized through a multi-step process involving the reaction of 4-fluorophenol with 1,4-dibromobutane. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

化学反応の分析

Types of Reactions: 1-(4-Bromobutoxy)-4-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the bromobutoxy group or the fluorobenzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives, such as 1-(4-azidobutoxy)-4-fluorobenzene.

Oxidation: Formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Formation of alcohols or alkanes, depending on the extent of reduction.

科学的研究の応用

The compound 1-(4-Bromobutoxy)-4-fluorobenzene , with the CAS number 2033-80-9, is a halogenated aromatic compound that has garnered attention in various scientific research applications. Below, we explore its applications in detail, supported by data tables and documented case studies.

Synthesis of Pharmaceutical Compounds

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly atypical antipsychotic drugs. Its structure allows for modifications that enhance pharmacological activity and selectivity .

Agrochemical Production

The compound also serves as an intermediate in the production of agrochemicals. Its halogenated structure is beneficial for developing herbicides and pesticides, enhancing their efficacy and stability .

Analytical Chemistry

In analytical chemistry, this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS). It aids in the analytical determination of volatile organic compounds (VOCs) across various environmental samples, including soil and water .

Biological Studies

Recent studies have explored its role in biological systems, particularly in the synthesis of compounds that inhibit Rho-associated coiled-coil kinase (ROCK), which is implicated in inflammation and cancer progression . This highlights its potential as a lead compound for drug development targeting these pathways.

Toxicity Studies

Toxicological assessments of this compound have been conducted to evaluate its safety profile. Acute toxicity studies have shown varied effects based on dosage, with significant findings regarding its irritant properties and potential health hazards .

Data Table: Summary of Applications

Case Study 1: Synthesis of Antiplasmodial Agents

A study published by Rousseau et al. (2020) demonstrated the use of this compound in synthesizing pyrimidine-2,4-diamines, which exhibited antiplasmodial activity. The results indicated that modifications to the bromobutoxy group significantly influenced biological activity against malaria parasites .

Case Study 2: Environmental Impact Assessment

Research conducted by the U.S. EPA highlighted the role of this compound as a surrogate standard in assessing the toxicity of diesel fractions to aquatic organisms. The study employed GC-MS to analyze its effects on microalgal species, providing insights into environmental toxicity and regulatory implications .

Case Study 3: Drug Development

A series of compounds designed as ROCK inhibitors were synthesized using this compound as a precursor. These compounds demonstrated significant anti-inflammatory properties, showcasing the compound's versatility in drug discovery .

作用機序

The mechanism of action of 1-(4-Bromobutoxy)-4-fluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in substitution or addition reactions. In biological systems, its mechanism of action may involve binding to specific receptors or enzymes, leading to changes in cellular processes.

類似化合物との比較

1-(4-Bromobutoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

1-(4-Bromobutoxy)-4-methylbenzene: Similar structure but with a methyl group instead of fluorine.

1-(4-Bromobutoxy)-4-nitrobenzene: Similar structure but with a nitro group instead of fluorine.

Uniqueness: 1-(4-Bromobutoxy)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties, such as increased electronegativity and reactivity. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from its analogs with different substituents.

生物活性

1-(4-Bromobutoxy)-4-fluorobenzene is an organic compound with the molecular formula C₁₀H₁₂BrF. It belongs to the class of aryl ethers, characterized by an aromatic ring and an alkyl group. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry, although specific biological activity data remains limited. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound contains a bromobutoxy group attached to a fluorobenzene moiety. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity, which is often associated with increased biological activity in similar compounds.

Key Features:

- Molecular Formula: C₁₀H₁₂BrF

- Structural Characteristics: Aryl ether structure with halogen substituents.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures have shown promising pharmacological properties. The following sections summarize findings related to its potential biological effects.

Pharmacological Properties

-

Reactivity and Mechanism of Action:

- The halogen substituents in this compound facilitate nucleophilic aromatic substitution reactions, allowing for the formation of various derivatives that may exhibit distinct biological activities.

- Compounds with similar structures have been studied for their interactions with enzymes and receptors, indicating potential therapeutic applications.

-

Toxicity Studies:

- Limited toxicity data indicate that 1-bromo-4-fluorobenzene (a structural analog) exhibits acute toxicity in animal studies. For instance, the median lethal dose (LD50) was reported as approximately 2,700 mg/kg in rats . Symptoms observed included tremors and weight loss.

- Inhalation studies also highlighted significant toxicity at high concentrations, suggesting a need for caution in handling these compounds .

- Potential Applications:

Comparative Analysis of Related Compounds

To further understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | Standard substrate for cross-coupling reactions |

| 1-(4-Bromophenyl)butan-1-ol | C₁₀H₁₃Br | Alcohol functional group enhances reactivity |

| 1-(4-Chlorobutoxy)-4-fluorobenzene | C₁₀H₁₂ClF | Chlorine atom provides different reactivity profile |

| 1-(4-Iodopropoxy)-4-fluorobenzene | C₁₀H₁₂IF | Iodine offers unique coupling opportunities |

This table illustrates how variations in halogen substituents can influence chemical behavior and potential applications in medicinal chemistry.

Case Studies and Research Findings

Research involving related compounds has provided insights into the biological activities that might be extrapolated to this compound:

- Antiplasmodial Activity: A study involving pyrimidine-2,4-diamines synthesized from this compound demonstrated promising antiplasmodial effects, indicating potential use against malaria .

- Enzyme Interaction Studies: Similar aryl ethers have shown interactions with various metabolic enzymes, suggesting that derivatives of this compound could be explored for enzyme modulation in therapeutic contexts.

特性

IUPAC Name |

1-(4-bromobutoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESKDKZVNDEQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428289 | |

| Record name | 1-(4-bromobutoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-80-9 | |

| Record name | 1-(4-Bromobutoxy)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromobutoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。